molecular formula C16H19N3O2S B13009283 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B13009283
M. Wt: 317.4 g/mol
InChI Key: DODLQMBMIWZWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a high-value chemical intermediate designed for medicinal chemistry and oncology research. This compound features a tetrahydropyrido[4,3-d]pyrimidine core, a privileged scaffold in drug discovery for its ability to mimic purine bases and interact with a wide range of enzymatic targets . The 2-methoxybenzyl moiety at the 6-position and the methylthio group at the 2-position are key synthetic handles, allowing for further functionalization to create targeted screening libraries . This scaffold is of significant interest in the development of novel anticancer agents. Recent research has demonstrated that structurally related tetrahydropyrido[2,3-d]pyrimidine derivatives function as potent, selective, and orally bioavailable allosteric inhibitors of the VCP/p97 ATPase . VCP/p97 is a critical regulator of protein homeostasis and is a validated therapeutic target in Acute Myeloid Leukemia (AML) and other cancers . Inhibition of p97 leads to the accumulation of polyubiquitinated proteins, induction of unresolvable endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells, particularly AML cell lines . The structural features of this intermediate make it a promising precursor for the synthesis of potential VCP/p97 inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR) by modifying the 2-methylthio and 4-ol groups, or the 2-methoxybenzyl substituent, to optimize potency, selectivity, and pharmacokinetic properties . Beyond oncology, this tetrahydropyrido[4,3-d]pyrimidine scaffold is also being investigated for its potential in developing antimycobacterial agents, highlighting its versatility in infectious disease research . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-6-4-3-5-11(14)9-19-8-7-13-12(10-19)15(20)18-16(17-13)22-2/h3-6H,7-10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODLQMBMIWZWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, methylthiol, and various pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining 2-methoxybenzylamine with pyrimidine derivatives under acidic or basic conditions.

    Cyclization: Formation of the tetrahydropyrido ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of the methylthio group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Core Formation via Cyclocondensation

Pyrido[4,3-d]pyrimidine derivatives are synthesized by reacting triaminopyrimidine precursors with cyclic ketones or aldehydes under acidic or catalytic conditions. For example:

  • Triaminopyrimidine + Cyclic Ketone : In refluxing diphenyl ether (195–230°C), triaminopyrimidine reacts with ethyl acetoacetate to form dihydro intermediates, which are subsequently oxidized or halogenated .

  • Reductive Amination : Methoxybenzyl groups are introduced via reductive alkylation using aldehydes (e.g., 2-methoxybenzaldehyde) and sodium cyanoborohydride .

Substitution at the 2-Position

The methylthio (-SMe) group at position 2 is introduced via nucleophilic substitution or thiolation:

  • Thiolation with Methanethiol : Halogenated precursors (e.g., 2-chloro derivatives) react with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

  • Oxidative Thiolation : Sulfur nucleophiles displace leaving groups (e.g., Cl, Br) in the presence of Pd catalysts .

Functionalization Reactions

The hydroxyl (-OH) and methylthio (-SMe) groups enable further derivatization:

Hydroxyl Group Reactivity

  • Alkylation/Esterification : The 4-OH group reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., NaH or Et₃N) .

  • Dehydration : Under acidic conditions (e.g., H₂SO₄), the hydroxyl group is eliminated to form a carbonyl, yielding pyrido[4,3-d]pyrimidin-4-one derivatives .

Methylthio Group Modifications

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .

  • Displacement : The -SMe group is replaced by amines (e.g., piperazine) via Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Stability and Degradation Pathways

  • pH Sensitivity : The compound undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the methoxybenzyl or methylthio groups .

  • Thermal Stability : Decomposition occurs above 250°C, forming aromatic amines and sulfur oxides .

Key Reaction Data

Reaction Type Conditions Product Yield Ref.
Reductive Alkylation2-Methoxybenzaldehyde, NaBH₃CN, AcOH6-(2-Methoxybenzyl) intermediate78%
ThiolationCH₃SH, K₂CO₃, DMF, 80°C2-(Methylthio) derivative85%
Oxidation of -SMem-CPBA, CH₂Cl₂, 0°CSulfoxide (-SOCH₃)92%
Pd-Catalyzed AminationPiperazine, Pd(OAc)₂, BINAP, Cs₂CO₃2-Piperazinyl analogue67%

Catalytic and Solvent Effects

  • Nanocatalysts : Ni-doped TiO₂ nanoparticles enhance cyclization efficiency in pyridopyrimidine synthesis (yields >90%) .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve substitution rates at the 2-position .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyrido-pyrimidine core, which is known for its biological activity. The presence of the methoxybenzyl and methylthio groups may enhance its solubility and bioavailability, making it an interesting candidate for pharmacological studies.

Pharmaceutical Development

Given the structural similarities to other biologically active compounds, this compound could be investigated for:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. Research could focus on evaluating its efficacy against bacteria and fungi.
  • Anticancer Properties : The pyrimidine derivatives are often explored for their potential in cancer therapy due to their ability to interfere with cellular processes. Studies could assess its cytotoxic effects on cancer cell lines.

Neuropharmacology

The tetrahydropyridine structure is associated with neuroactive properties. This compound might be studied for:

  • Neuroprotective Effects : Investigating its impact on neurodegenerative diseases could reveal potential benefits in protecting neurons from oxidative stress or apoptosis.
  • Cognitive Enhancement : Similar compounds have been explored for their ability to enhance cognitive function, making this a relevant area of study.

Biochemical Research

This compound could serve as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : The unique functional groups may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms.
  • Receptor Binding Studies : Its structural features may enable it to interact with various receptors, making it a candidate for studying receptor-ligand interactions.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied. Here are examples of findings from similar research:

  • A study on pyrimidine derivatives indicated significant anti-inflammatory activity, suggesting that modifications in the structure can lead to enhanced therapeutic effects .
  • Research into tetrahydropyridine analogs has shown promise in treating neurodegenerative conditions due to their ability to modulate neurotransmitter systems .

Mechanism of Action

The mechanism of action of 6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrido[4,3-d]pyrimidine vs. Thieno-Fused Analogues: The compound shares the tetrahydropyrido[4,3-d]pyrimidine core with analogues like 7-alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one (). 2-(Methylthio)-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidin-4(3H)-one (CAS 1172749-36-8, ) lacks the 2-methoxybenzyl group, reducing steric bulk and altering solubility (logP: 1.8 vs. 3.2 for the target compound) .

Substituent Effects

  • Position 6 :
    • The 2-methoxybenzyl group in the target compound contrasts with simpler alkyl or aryl substituents in analogues (e.g., 6-benzyl derivatives in ). The methoxy group enhances π-π stacking with hydrophobic enzyme pockets, as seen in CaMKII inhibitors .
  • Position 2: The methylthio group is conserved in analogues like 2-(methylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol (). This group contributes to hydrogen bonding and metabolic stability .

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Biological Target
Target Compound Pyrido[4,3-d]pyrimidine 2-Methoxybenzyl Methylthio Undisclosed (Potential kinase)
2-Methoxy derivative (CAS 944902-96-9) Pyrido[4,3-d]pyrimidine - Methoxy Not reported
7-Alcanoyl thieno-pyrimidine Thieno[2,3-d]pyrimidine Alcanoyl - BET Bromodomains
CaMKII Inhibitor (PMID: 20875738) Pyrido[4,3-d]pyrimidine Phenyl sulfonamide - CaMKII (IC50: 12 nM)

Pharmacokinetic and Physicochemical Properties

  • Solubility and logP :
    • The 2-methoxybenzyl group increases hydrophobicity (predicted logP: 3.2) compared to 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (logP: 1.8) .
  • Metabolic Stability: Methylthio substituents resist oxidative metabolism better than methoxy groups, as observed in thieno-pyrimidines .

Biological Activity

6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its anticancer activity and other pharmacological effects.

Synthesis

The compound can be synthesized through multi-step reactions involving pyrimidine derivatives and methoxybenzyl groups. The synthetic pathway typically includes the formation of the tetrahydropyrido structure followed by the introduction of the methylthio and methoxybenzyl substituents. Specific methodologies may vary across studies but generally involve standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various tetrahydropyridothienopyrimidine derivatives demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation in these models .

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-725.4
SW48030.1
PC-328.7
HEPG-222.5

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.
  • Induction of Apoptosis : It has been suggested that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Tyrosine Kinases : Similar derivatives have shown activity against tyrosine kinases, which are crucial in cancer signaling pathways .

Other Pharmacological Effects

Beyond anticancer activity, there are indications that this compound may possess other biological activities:

  • Antimicrobial Activity : Some studies suggest that related pyrimidine compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on MDA-MB-231 Cells : A study specifically focused on the MDA-MB-231 breast cancer cell line reported that the compound significantly reduced cell viability at concentrations above 50 μM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress .
  • Comparative Study with Other Derivatives : In a comparative analysis with other thieno[2,3-d]pyrimidine derivatives, this compound showed enhanced cytotoxicity compared to its analogs, suggesting structural modifications play a critical role in biological activity .

Q & A

Q. How to interpret conflicting MIC data across bacterial strains?

  • Example : A compound with MIC = 0.25 μg/mL against S. faecalis but MIC > 10 μg/mL against S. pyogenes.
  • Resolution :
  • Compare ribosomal structures or permeability barriers across species.
  • Use isogenic mutant strains to isolate resistance factors .

Methodological Recommendations

Q. What in silico tools are recommended for preliminary SAR studies?

  • Docking Simulations : Use ribosome crystal structures (PDB: 4V7F) to predict binding modes.
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with IC50/MIC data .

Q. How to prioritize analogs for in vivo testing?

  • Criteria :
  • IC50 < 5 μM in A/T assays.
  • LogD 1–3 (optimal for membrane permeability and solubility).
  • Metabolic stability in liver microsome assays (>50% remaining after 1 hour) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.